molecular formula C21H27NO5S B12205255 3-[2-Butoxy-4-methyl-5-(propan-2-yl)benzenesulfonamido]benzoic acid

3-[2-Butoxy-4-methyl-5-(propan-2-yl)benzenesulfonamido]benzoic acid

Cat. No.: B12205255
M. Wt: 405.5 g/mol
InChI Key: LAMQDNGAMQUJAX-UHFFFAOYSA-N
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Description

3-[2-Butoxy-4-methyl-5-(propan-2-yl)benzenesulfonamido]benzoic acid is an organic compound with a complex structure that includes a benzenesulfonamido group and a benzoic acid moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[2-Butoxy-4-methyl-5-(propan-2-yl)benzenesulfonamido]benzoic acid typically involves multiple steps, including the formation of the benzenesulfonamido group and the attachment of the butoxy and propan-2-yl groups. Common synthetic routes may involve:

    Formation of the benzenesulfonamido group: This can be achieved through the reaction of a suitable sulfonyl chloride with an amine.

    Attachment of the butoxy group: This step may involve the reaction of a butyl halide with a phenol derivative.

    Introduction of the propan-2-yl group: This can be done through alkylation reactions using appropriate alkylating agents.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes controlling temperature, pressure, and the use of catalysts to facilitate the reactions.

Chemical Reactions Analysis

Types of Reactions

3-[2-Butoxy-4-methyl-5-(propan-2-yl)benzenesulfonamido]benzoic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out to modify the functional groups present in the compound.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the reagents and conditions used.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.

    Substitution: Reagents like halogens, acids, or bases can facilitate substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

3-[2-Butoxy-4-methyl-5-(propan-2-yl)benzenesulfonamido]benzoic acid has several scientific research applications:

    Chemistry: It can be used as a building block in organic synthesis and in the development of new materials.

    Medicine: Research may explore its potential as a pharmaceutical intermediate or active ingredient.

    Industry: It can be used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 3-[2-Butoxy-4-methyl-5-(propan-2-yl)benzenesulfonamido]benzoic acid involves its interaction with molecular targets and pathways. The compound may bind to specific receptors or enzymes, leading to changes in cellular processes. The exact mechanism depends on the context of its application and the biological system involved.

Comparison with Similar Compounds

Similar Compounds

    Benzoic acid derivatives: Compounds like 4-hydroxybenzoic acid and 3,5-dimethylbenzoic acid share structural similarities.

    Sulfonamides: Compounds such as sulfanilamide and sulfamethoxazole have similar sulfonamido groups.

Uniqueness

3-[2-Butoxy-4-methyl-5-(propan-2-yl)benzenesulfonamido]benzoic acid is unique due to its specific combination of functional groups, which confer distinct chemical and physical properties. This uniqueness makes it valuable for specialized applications in research and industry.

Properties

Molecular Formula

C21H27NO5S

Molecular Weight

405.5 g/mol

IUPAC Name

3-[(2-butoxy-4-methyl-5-propan-2-ylphenyl)sulfonylamino]benzoic acid

InChI

InChI=1S/C21H27NO5S/c1-5-6-10-27-19-11-15(4)18(14(2)3)13-20(19)28(25,26)22-17-9-7-8-16(12-17)21(23)24/h7-9,11-14,22H,5-6,10H2,1-4H3,(H,23,24)

InChI Key

LAMQDNGAMQUJAX-UHFFFAOYSA-N

Canonical SMILES

CCCCOC1=C(C=C(C(=C1)C)C(C)C)S(=O)(=O)NC2=CC=CC(=C2)C(=O)O

Origin of Product

United States

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